molecular formula C6H7NO3 B8351886 6-Amino-benzene-1,2,4-triol CAS No. 1020719-19-0

6-Amino-benzene-1,2,4-triol

Cat. No. B8351886
Key on ui cas rn: 1020719-19-0
M. Wt: 141.12 g/mol
InChI Key: NJEFJNNVVQVGMX-UHFFFAOYSA-N
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Patent
US07297524B2

Procedure details

Biosynthesis of the 2-amino-6-hydroxy-benzoquinone component of the farnesyl dibenzodiazepinone, requires components derived from the aminoshikimate pathway. FIG. 7 depicts the series of enzymatic reactions involved in the biosynthesis of this constituent. ORF 21 (ALDB) (SEQ ID NO: 42) resembles aldolases involved in the generation of precursors of D-erythrose-4-phosphate which is part of the aminoshikimate pathway used for the generation of 2-amino-6-hydroxy-[1,4]-benzoquinone. ORF 33 (DAHP) (SEQ ID NO: 67) catalyzes the initial step in the aminoshikimate pathway that corresponds to the formation of 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (amino DAHP) from phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E-4Ph). Subsequent reactions leading to 3-amino-5-hydroxy-benzoic acid are catalyzed by enzymes provided by primary metabolism biosynthetic pathways present in Micromonospora sp. strain 046-ECO11. ORF 25 (HOXV) (SEQ ID NO: 50) hydroxylates 3-amino-5-hydroxy-benzoic acid at position 2, generating 3-amino-2,5-dihydroxy-benzoic acid. This intermediate is further modified by ORF 32 (HOYH) (SEQ ID NO: 65) that catalyzes a decarboxylative oxidation reaction yielding 6-amino-benzene-1,2,4-triol. A final oxidation reaction is performed by ORF 16 (OXDS) (SEQ ID NO: 32) yielding 2-amino-6-hydroxy-[1,4]-benzoquinone (FIG. 7).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step Two
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Type
reactant
Reaction Step Three
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Type
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Reaction Step Four
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Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
HOYH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
farnesyl dibenzodiazepinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
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Type
reactant
Reaction Step Eleven
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Type
reactant
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](=[O:10])[C:4]([OH:9])=[CH:5][C:6](=[O:8])[CH:7]=1.C(C1C(=O)C2=C3C=CC=CC3=CN=NC2=CC=1)C=C(CCC=C(CCC=C(C)C)C)C.C1C(C(O)=O)=C[C@@H](O)[C@@H](O)[C@@H]1N.P(OC[C@@H](O)[C@@H](O)C=O)(O)(O)=O.C(C(C(O)=O)=O)[C@@H](O)[C@H](O)[C@H](O)COP(O)(O)=O.P(OC[C@@H](O)[C@@H](O)[C@H](N)CC(=O)C(O)=O)(O)(O)=O.C=C(OP(O)(O)=O)C(O)=O.NC1C=C(C=C(O)C=1)C(O)=O.NC1C(O)=C(C=C(O)C=1)C(O)=O>>[NH2:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([OH:9])[C:3]=1[OH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(C(=CC(C1)=O)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C(=O)O)OP(=O)(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)OC[C@H]([C@H](C=O)O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=C(C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=C(C1)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C(=O)O)C=C(C1)O)O
Step Seven
Name
HOYH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
farnesyl dibenzodiazepinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C(C)CCC=C(C)CCC=C(C)C)C1=CC=C2C(=C3C(=CN=N2)C=CC=C3)C1=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)N
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)OC[C@H]([C@H](C=O)O)O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)N
Step Twelve
Name
Quantity
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Type
reactant
Smiles
NC=1C(C(=CC(C1)=O)O)=O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)C(=O)C(=O)O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)N
Step Fifteen
Name
3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)OC[C@H]([C@H]([C@@H](CC(C(=O)O)=O)N)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided by primary metabolism biosynthetic pathways present in Micromonospora sp
CUSTOM
Type
CUSTOM
Details
65) that catalyzes a decarboxylative oxidation reaction

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=C(C1O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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